[(4R)-5-bromo-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate [(4R)-5-bromo-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20701832
InChI: InChI=1S/C20H16BrCl2FO5/c1-20(24)16(29-18(26)12-4-8-14(23)9-5-12)15(28-19(20)21)10-27-17(25)11-2-6-13(22)7-3-11/h2-9,15-16,19H,10H2,1H3/t15?,16?,19?,20-/m1/s1
SMILES:
Molecular Formula: C20H16BrCl2FO5
Molecular Weight: 506.1 g/mol

[(4R)-5-bromo-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate

CAS No.:

Cat. No.: VC20701832

Molecular Formula: C20H16BrCl2FO5

Molecular Weight: 506.1 g/mol

* For research use only. Not for human or veterinary use.

[(4R)-5-bromo-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate -

Specification

Molecular Formula C20H16BrCl2FO5
Molecular Weight 506.1 g/mol
IUPAC Name [(4R)-5-bromo-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate
Standard InChI InChI=1S/C20H16BrCl2FO5/c1-20(24)16(29-18(26)12-4-8-14(23)9-5-12)15(28-19(20)21)10-27-17(25)11-2-6-13(22)7-3-11/h2-9,15-16,19H,10H2,1H3/t15?,16?,19?,20-/m1/s1
Standard InChI Key ODHZHAXYYVTQQB-HICUWGHXSA-N
Isomeric SMILES C[C@]1(C(C(OC1Br)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)F
Canonical SMILES CC1(C(C(OC1Br)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)F

Introduction

[(4R)-5-bromo-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate is a complex organic compound with a molecular formula of C20H16BrCl2FO5 and a molecular weight of 506.1 g/mol. This compound belongs to the class of esters, specifically a benzoate derivative, and contains several functional groups, including bromo, chloro, fluoro, and methoxy substituents. The presence of these groups suggests potential applications in pharmaceutical chemistry or as an intermediate in organic synthesis.

Synthesis and Preparation

The synthesis of [(4R)-5-bromo-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate typically involves multiple steps, starting from the preparation of the oxolan ring and subsequent substitution reactions to introduce the bromo, fluoro, and chlorobenzoyloxy groups. The final step involves esterification with 4-chlorobenzoic acid.

While specific synthesis details for this compound are not widely documented, similar compounds often require careful control of reaction conditions to achieve the desired stereochemistry and substitution pattern.

Potential Applications

Given its complex structure and the presence of multiple functional groups, [(4R)-5-bromo-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate may have potential applications in:

  • Pharmaceutical Chemistry: As an intermediate in the synthesis of drugs, particularly those requiring specific stereochemistry and functional group arrangements.

  • Organic Synthesis: As a building block for more complex molecules due to its reactive sites.

  • Materials Science: In the development of new materials with unique properties.

Research Findings and Challenges

One of the challenges in studying this compound is the complexity of its synthesis and the need for precise control over reaction conditions to achieve the desired stereochemistry. Additionally, the presence of multiple halogen atoms (bromo and chloro) and a fluoro group requires careful handling due to potential reactivity issues.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator